tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate
Overview
Description
tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate: is an organic compound with the molecular formula C11H15ClN2O2 . It is a derivative of pyridine, featuring a chloromethyl group at the 6-position and a tert-butyl carbamate group at the 2-position. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate typically involves the reaction of 6-chloromethylpyridin-2-ylamine with tert-butyl chloroformate in the presence of a base such as sodium hexamethyldisilazide. The reaction is carried out in a solvent like tetrahydrofuran under a nitrogen atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing large-scale reactors.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloromethyl group in tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the carbamate group can lead to the formation of amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, amines, or thiols.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Amines derived from the reduction of the carbamate group.
Scientific Research Applications
Chemistry: tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: The compound is studied for its potential use in drug development, particularly in the design of molecules that can interact with specific biological targets. Its structural features allow for modifications that can enhance biological activity and selectivity.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of active ingredients.
Mechanism of Action
The mechanism of action of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets, depending on its application. In drug development, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the chloromethyl group allows for covalent bonding with target molecules, while the carbamate group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
- tert-Butyl (6-chloropyridin-2-yl)carbamate
- tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
- tert-Butyl carbamate
Uniqueness: tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate is unique due to the presence of both a chloromethyl group and a tert-butyl carbamate group on the pyridine ring. This combination of functional groups provides distinct reactivity patterns and allows for a wide range of chemical transformations. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
tert-butyl N-[6-(chloromethyl)pyridin-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-9-6-4-5-8(7-12)13-9/h4-6H,7H2,1-3H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYVNUSGHHMEDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618773 | |
Record name | tert-Butyl [6-(chloromethyl)pyridin-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30618773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060801-25-3 | |
Record name | tert-Butyl [6-(chloromethyl)pyridin-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30618773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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